Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride
Overview
Description
“Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride” is a cyclic secondary amino acid derivative . The thiazolidine-2-carboxylic acid (Thz) moiety can exhibit ACE (angiotensin converting enzyme) inhibitor activity in vivo .
Synthesis Analysis
The synthesis of thiazolidine derivatives has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . The most common approach is the preparation of aldehydes having a labile ester in the proximity such that the thiazolidine product . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .Molecular Structure Analysis
The structure of “Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride” is a thiazolidine ring structure . The species underwent rapid interconversion with the change in pD, confirming that the structure observed at pD 7.4 is indeed a thiazolidine ring structure .Chemical Reactions Analysis
The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction . The reaction requires acidic pH and a long reaction time, and the thiazolidine product is prone to undergo hydrolysis under physiological conditions .Scientific Research Applications
Synthesis of Bioactive Molecules
Thiazolidine derivatives, including Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride, are pivotal in the synthesis of bioactive molecules. They serve as key intermediates in the production of compounds with diverse therapeutic properties . The presence of sulfur in the thiazolidine ring enhances pharmacological properties, making it a valuable scaffold for developing new drug candidates.
Anticancer Agents
Recent studies have highlighted the potential of thiazolidine derivatives as anticancer agents. The unique structure of Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride allows for the development of novel compounds that can act as multi-target enzyme inhibitors, offering a new avenue for cancer treatment .
Antimicrobial Applications
The antimicrobial properties of thiazolidine derivatives are well-documented. Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride can be utilized to create compounds that combat a variety of bacterial and fungal infections, addressing the growing concern of antibiotic resistance .
Neuroprotective Therapies
Thiazolidine compounds have shown neuroprotective effects, which can be harnessed in the treatment of neurodegenerative diseases. Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride could play a role in the synthesis of drugs aimed at protecting nerve cells from damage or degeneration .
Anti-inflammatory Drugs
The anti-inflammatory activity of thiazolidine derivatives makes them suitable for the development of new anti-inflammatory drugs. Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride can be used to synthesize compounds that reduce inflammation and could be beneficial in treating conditions like arthritis .
Antioxidant Properties
Thiazolidine derivatives are known for their antioxidant properties. Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride could be used in creating antioxidants that help in neutralizing free radicals, potentially reducing oxidative stress and preventing chronic diseases .
Probe Design for Biological Studies
Due to their diverse therapeutic and pharmaceutical activity, thiazolidine derivatives are used in probe design for biological studies. Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride can be incorporated into probes that help in understanding biological processes and disease mechanisms .
Safety And Hazards
Future Directions
Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on . This diversity in the biological response makes it a highly prized moiety . Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .
properties
IUPAC Name |
methyl 2-ethyl-1,3-thiazolidine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-3-6-8-5(4-11-6)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERCNSXRMPUVGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1NC(CS1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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